2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate
Overview
Description
“2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate” is a chemical compound. It is a powder at room temperature . The compound has a molecular weight of 185.15 .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 185.15 .Scientific Research Applications
Synthesis Techniques and Chemical Properties
Research on 1,3,4-thiadiazole derivatives, including compounds similar to 2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate, has demonstrated a variety of synthesis methods and chemical properties. These compounds are synthesized through reactions that benefit from liquid-liquid phase transfer catalysis, microwave irradiation, and conventional heating methods, showcasing their chemical versatility and the potential for efficient production methods. For example, the use of ethyl chlorocarbamate in reactions with 2-amino-5-aryloxymethylene-1,3,4-thiadiazoles under phase transfer catalysis conditions results in high yields and easy handling (Chai Lan-qin & Wang Xi-cun, 2004). Another study highlighted the synthesis of 1,3,4‐thiadiazol-2-yl urea derivatives under microwave irradiation, offering a more efficient synthesis route compared to traditional methods (Kejian Li & Wenbin Chen, 2008).
Molecular Aggregation and Spectroscopic Studies
The aggregation behavior and spectroscopic properties of 1,3,4-thiadiazole derivatives have been explored, indicating their potential in materials science and photonic applications. Spectroscopic studies on molecules like 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol demonstrate how solvent effects influence molecular aggregation, which is crucial for understanding their optical properties (A. Matwijczuk et al., 2016).
Antimicrobial Applications
The antimicrobial properties of 1,3,4-thiadiazole derivatives have been widely studied, with some compounds showing promising antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents. For instance, the synthesis and preliminary antimicrobial study of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives reveal their effectiveness against various bacterial and fungal strains (Husam A. Ameen & Ahlam J. Qasir, 2017).
Electroluminescence and Photoluminescence
Electroluminescence and photoluminescence studies on iridium(III) complexes with 1,3,4-thiadiazole derivative ligands have demonstrated their utility in organic light-emitting diodes (OLEDs). These findings suggest applications in creating efficient emitters for OLED technology, potentially improving display and lighting technologies (Yi-Ming Jing et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2S/c1-4(2)5-13-14-6(17-5)12-7(15)16-3-8(9,10)11/h4H,3H2,1-2H3,(H,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKQPUHQWIANES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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